2-Pyrazinecarboxamide, 3,5-diamino-N-[2-[[2-[[[3-bromo-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]amino]ethyl]methylamino]ethyl]-6-chloro- 2-Pyrazinecarboxamide, 3,5-diamino-N-[2-[[2-[[[3-bromo-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]amino]ethyl]methylamino]ethyl]-6-chloro-
Brand Name: Vulcanchem
CAS No.: 119646-52-5
VCID: VC1727480
InChI: InChI=1S/C21H31BrClN7O2/c1-21(2,3)13-9-12(16(31)14(22)10-13)11-26-5-7-30(4)8-6-27-20(32)15-18(24)29-19(25)17(23)28-15/h9-10,26,31H,5-8,11H2,1-4H3,(H,27,32)(H4,24,25,29)
SMILES: CC(C)(C)C1=CC(=C(C(=C1)Br)O)CNCCN(C)CCNC(=O)C2=C(N=C(C(=N2)Cl)N)N
Molecular Formula: C21H31BrClN7O2
Molecular Weight: 528.9 g/mol

2-Pyrazinecarboxamide, 3,5-diamino-N-[2-[[2-[[[3-bromo-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]amino]ethyl]methylamino]ethyl]-6-chloro-

CAS No.: 119646-52-5

Cat. No.: VC1727480

Molecular Formula: C21H31BrClN7O2

Molecular Weight: 528.9 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrazinecarboxamide, 3,5-diamino-N-[2-[[2-[[[3-bromo-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]amino]ethyl]methylamino]ethyl]-6-chloro- - 119646-52-5

Specification

CAS No. 119646-52-5
Molecular Formula C21H31BrClN7O2
Molecular Weight 528.9 g/mol
IUPAC Name 3,5-diamino-N-[2-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide
Standard InChI InChI=1S/C21H31BrClN7O2/c1-21(2,3)13-9-12(16(31)14(22)10-13)11-26-5-7-30(4)8-6-27-20(32)15-18(24)29-19(25)17(23)28-15/h9-10,26,31H,5-8,11H2,1-4H3,(H,27,32)(H4,24,25,29)
Standard InChI Key BOOGSGUHOOWQBH-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C(=C1)Br)O)CNCCN(C)CCNC(=O)C2=C(N=C(C(=N2)Cl)N)N
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)Br)O)CNCCN(C)CCNC(=O)C2=C(N=C(C(=N2)Cl)N)N

Introduction

Chemical Identity and Properties

Basic Chemical Information

2-Pyrazinecarboxamide, 3,5-diamino-N-[2-[[2-[[[3-bromo-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]amino]ethyl]methylamino]ethyl]-6-chloro- represents a complex chemical entity within the pyrazinecarboxamide family of compounds. The fundamental chemical information for this compound is presented in Table 1.

Table 1: Chemical Identity Parameters

ParameterInformation
CAS Registry Number119646-52-5
Molecular FormulaC₂₁H₃₁BrClN₇O₂
Molecular Weight528.9 g/mol
IUPAC Name2-Pyrazinecarboxamide, 3,5-diamino-N-[2-[[2-[[[3-bromo-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]amino]ethyl]methylamino]ethyl]-6-chloro-

The compound features a complex naming structure that reflects its intricate molecular composition, containing several functional groups including amino, amide, and substituted phenyl components.

Structural Characteristics

The structural backbone of this compound consists of a pyrazine ring with multiple substituents. The 3,5-positions of the pyrazine ring contain amino groups, while position 6 bears a chlorine atom. The carboxamide group at position 2 connects to a complex amino-ethyl chain that ultimately links to a bromo-substituted, tert-butyl-containing hydroxyphenyl group.

This structural arrangement creates a molecule with multiple nitrogen atoms and potential hydrogen bonding sites, which likely influences its physical properties and potential biological interactions. The presence of a hydroxyl group on the phenyl ring, along with the bromine and tert-butyl substituents, creates a molecule with regions of both hydrophilicity and hydrophobicity.

Physical and Chemical Properties

While specific experimental data on the physical and chemical properties of this particular compound are scarce in the available literature, certain properties can be inferred based on its structural components and related compounds.

Table 2: Predicted Physicochemical Properties

PropertyExpected CharacteristicsBasis for Prediction
Physical AppearanceLikely a crystalline solidCommon form for pyrazinecarboxamide derivatives
SolubilityPotentially limited water solubility; better solubility in organic solventsBased on presence of both polar and non-polar groups
StabilityModerately stable under standard conditionsSimilar to related compounds
Functional GroupsMultiple hydrogen bond donors and acceptorsPresence of -NH, -OH, and carbonyl groups

The presence of multiple nitrogen atoms in the molecule suggests potential for hydrogen bonding and interactions with biological targets. The hydroxyl group, along with the multiple amino functionalities, provides sites for potential hydrogen bonding interactions .

Synthesis and Preparation Methods

Purification Techniques

The purification of complex pyrazinecarboxamide derivatives typically involves multiple techniques to achieve high purity. Based on methods used for similar compounds, the following purification steps might be employed:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel or other suitable stationary phases

  • Where applicable, preparative HPLC methods for final purification

For analysis and confirmation of purity, techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy would likely be employed. The literature indicates that TLC has been used to determine the purity of similar pyrazinecarboxamide compounds, with RF values being reported .

Research Findings and Applications

Comparative Analysis with Related Compounds

Several structurally related pyrazinecarboxamide compounds have been investigated for their biological and physicochemical properties. For example, pharmaceutical co-crystals of pyrazinecarboxamide (PZA) with various carboxylic acids have been studied for their solubility and dissolution properties.

Research has shown that "co-crystals: 1 PZA-MA (malonic acid), 2 PZA-SA (succinic acid, a new polymorph of a reported one), and 3 PZA-GA (glutaric acid)" demonstrate interesting relationships between their melting points and solubility. Specifically, "the solubility follows the order, PZA-SA < PZA-GA < PZA-MA and dissolution rate follows the order, PZA-SA < PZA-MA < PZA-GA" .

Such findings suggest that the physicochemical properties of pyrazinecarboxamide derivatives can be significantly modulated through structural modifications or co-crystallization, which might be applicable to enhancing the properties of the target compound.

Chemical Stability and Reactivity

Reactive Sites and Characteristics

The structure of this compound contains several potentially reactive sites that could be leveraged for further chemical modifications or for interactions with biological targets:

  • The hydroxyl group on the phenyl ring provides a nucleophilic site and potential hydrogen bond donor

  • The multiple amino groups throughout the molecule offer sites for hydrogen bonding and nucleophilic reactions

  • The bromine atom provides a potential site for substitution reactions

  • The amide functionality can participate in various interactions including hydrogen bonding

These reactive characteristics may be particularly relevant for understanding potential metabolic pathways if the compound were to be considered for pharmaceutical applications.

Future Research Directions

Knowledge Gaps and Research Opportunities

Current literature reveals significant knowledge gaps regarding this specific compound, presenting various research opportunities:

  • Detailed characterization of physicochemical properties through experimental studies

  • Investigation of crystal structure and potential co-crystallization with suitable partners to modulate properties

  • Comprehensive toxicological evaluation

  • Studies on potential mechanisms of action in biological systems

  • Exploration of structure-property relationships through computational modeling

The investigation of hydrogen bonding capabilities might be particularly insightful, as studies on related compounds have shown that "complexes which contain the NH moiety, exhibited higher Kb values" in DNA binding studies, suggesting that "hydrogen bonding interactions between the NH group of carboxamide and DNA nucleobases" may enhance biological interactions .

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